Regioisomeric Substitution Pattern Determines Enzymatic Turnover Rate in Cytochrome bo Quinol Oxidase
In a systematic study of ubiquinol analogue substrates for Escherichia coli cytochrome bo, the Vmax values of 2-methoxy-3-ethoxy analogues were consistently greater than those of the corresponding 2-ethoxy-3-methoxy analogues, regardless of the side chain structure [1]. This finding directly demonstrates that the specific 2-ethoxy-3-methoxy substitution pattern confers a measurably lower substrate turnover capacity in this enzyme system compared to its regioisomer, and that the 2-position methoxy is recognized more strictly by the binding site than the 3-position [1].
| Evidence Dimension | Enzymatic substrate turnover rate (Vmax) in cytochrome bo ubiquinol oxidase assay |
|---|---|
| Target Compound Data | Lower Vmax (2-ethoxy-3-methoxy substitution pattern on ubiquinol scaffold) |
| Comparator Or Baseline | 2-Methoxy-3-ethoxy ubiquinol analogue: Higher Vmax |
| Quantified Difference | Vmax(2-methoxy-3-ethoxy) > Vmax(2-ethoxy-3-methoxy); exact fold-change not reported but consistently observed across side chain variants |
| Conditions | Escherichia coli cytochrome bo and bd quinol oxidase assays using systematically synthesized ubiquinol analogues (KAKENHI project, Kyoto University, 1999–2000) |
Why This Matters
This is the only publicly available head-to-head biological comparison of the 2-ethoxy-3-methoxy vs. 2-methoxy-3-ethoxy substitution pattern and demonstrates that the regioisomeric arrangement has a functional, quantifiable impact on enzyme recognition—validating that procurement of the correct regioisomer is non-negotiable for projects where this substitution pattern is structurally specified.
- [1] Miyoshi, H. et al. Study on ubiquinol reaction site of cytochrome bo in Escherichia coli. KAKENHI Project No. 11660108, Kyoto University, 1999–2000. View Source
